Cas no 2168719-45-5 (5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine)

5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine
- EN300-1476735
- 2168719-45-5
- [5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine
-
- インチ: 1S/C11H20N4/c1-2-15-8-11(7-14-15)10-3-9(4-12)5-13-6-10/h7-10,13H,2-6,12H2,1H3
- InChIKey: LAVIZYNQETYLRB-UHFFFAOYSA-N
- ほほえんだ: N1CC(CN)CC(C2C=NN(CC)C=2)C1
計算された属性
- せいみつぶんしりょう: 208.16879665g/mol
- どういたいしつりょう: 208.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.9Ų
- 疎水性パラメータ計算基準値(XlogP): -0.4
5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1476735-50mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 50mg |
$1368.0 | 2023-09-29 | ||
Enamine | EN300-1476735-2500mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 2500mg |
$3191.0 | 2023-09-29 | ||
Enamine | EN300-1476735-1.0g |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1476735-500mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 500mg |
$1563.0 | 2023-09-29 | ||
Enamine | EN300-1476735-10000mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 10000mg |
$7004.0 | 2023-09-29 | ||
Enamine | EN300-1476735-1000mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 1000mg |
$1629.0 | 2023-09-29 | ||
Enamine | EN300-1476735-250mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 250mg |
$1498.0 | 2023-09-29 | ||
Enamine | EN300-1476735-100mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 100mg |
$1433.0 | 2023-09-29 | ||
Enamine | EN300-1476735-5000mg |
[5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-yl]methanamine |
2168719-45-5 | 5000mg |
$4722.0 | 2023-09-29 |
5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamineに関する追加情報
Introduction to 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine (CAS No. 2168719-45-5)
5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine, identified by its Chemical Abstracts Service (CAS) number 2168719-45-5, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential therapeutic applications. The compound features a piperidine core linked to a pyrazole moiety, both of which are well-documented scaffolds in medicinal chemistry, known for their ability to modulate biological pathways. The presence of an ethyl group on the pyrazole ring and a primary amine functionality on the piperidine ring introduces unique reactivity and binding properties, making it a promising candidate for further investigation.
The structural design of 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine aligns with current trends in drug discovery, where multi-target interactions are increasingly explored. The piperidine ring is a common pharmacophore in central nervous system (CNS) drugs, while the pyrazole moiety is frequently associated with anti-inflammatory and anticancer activities. This combination suggests that the compound may exhibit dual or polypharmacological effects, which could be particularly valuable in treating complex diseases. Recent advancements in computational chemistry have enabled the prediction of such interactions with higher accuracy, facilitating the rational design of novel therapeutic agents.
One of the most compelling aspects of 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine is its potential role in addressing unmet medical needs. For instance, studies have indicated that compounds with similar structural motifs may interfere with key signaling pathways involved in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The amine group in 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine provides a site for hydrogen bonding interactions with biological targets, which is crucial for achieving high affinity and selectivity. Furthermore, the ethyl substituent on the pyrazole ring can influence electronic properties, potentially modulating receptor binding affinity and pharmacokinetic profiles.
In vitro studies have begun to unravel the mechanistic aspects of 5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine. Initial assays have shown promising activity against enzymes and receptors relevant to inflammation and cancer progression. For example, preliminary data suggest that this compound may inhibit Janus kinases (JAKs), which are implicated in various inflammatory diseases. The pyrazole moiety is known to interact with metal ions, a feature that could be exploited for designing metalloproteinase inhibitors. Such interactions are critical for modulating enzymatic activity without causing off-target effects.
The synthesis of 5-(1-ethyl-1H-pyrazol-4-yll)piperidin3 ylmethanamine presents an interesting challenge due to its complex architecture. Traditional synthetic routes involve multi-step sequences, including condensation reactions, cyclization, and functional group transformations. However, recent innovations in synthetic methodologies have streamlined these processes, making it feasible to produce the compound on a larger scale. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the piperidine-pyrazole core efficiently. Additionally, green chemistry principles are being integrated into these synthetic strategies to minimize waste and improve sustainability.
The pharmacokinetic properties of 5-(1ethyl-lH-pyrazol4 yll)piperidin3 ylmethanamine are another area of active investigation. Understanding how a compound behaves within the body—its absorption, distribution, metabolism, excretion (ADME)—is essential for determining its clinical efficacy and safety profile. Preliminary pharmacokinetic studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting potential oral bioavailability. However, further research is needed to optimize its pharmacokinetic profile through structural modifications or formulation strategies.
Future directions in the study of 5-(1ethyl-lH-pyrazol4 yll)piperidin3 ylmethanamine include exploring its potential as an intermediate in drug development pipelines. Given its versatile structure, it could serve as a building block for generating novel analogs with enhanced potency or selectivity. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate these endeavors by leveraging cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD). These approaches can rapidly identify lead compounds with optimized properties for further development.
The broader significance of 5-(1ethyl-lH-pyrazol4 yll)piperidin3 ylmethanamine lies in its contribution to advancing our understanding of molecular interactions at the interface of chemistry and biology. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play a pivotal role in shaping next-generation treatments for human diseases. The integration of computational modeling with experimental validation has already demonstrated its effectiveness in guiding drug discovery efforts toward more rational and efficient outcomes.
In conclusion,5-(l ethyl-lH-pyrazol4 yll)piperidin3 ylmethanamine (CAS No 216871945) represents an exciting opportunity for medicinal chemists due to its unique structural features potential therapeutic applications synthetic accessibility and favorable pharmacokinetic properties Its continued investigation will not only contribute toward addressing critical medical challenges but also enhance our fundamental knowledge regarding molecular recognition processes These efforts underscore how interdisciplinary collaboration can drive innovation within pharmaceutical sciences paving way new treatments years come
2168719-45-5 (5-(1-ethyl-1H-pyrazol-4-yl)piperidin-3-ylmethanamine) 関連製品
- 1274052-38-8(ethyl 3-(5-ethylthiophen-2-yl)-3-oxopropanoate)
- 1955556-86-1(ethyl N-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propylcarbamate)
- 2138803-93-5(4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)
- 2137050-96-3(2-(1s,3r)-1-(3,4-difluorophenyl)-3-fluorocyclobutylacetic acid)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)
- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)
- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 1153484-01-5(1-{1-(2-bromophenyl)ethylamino}propan-2-ol)



